molecular formula C19H22BrClN2OS B3035821 1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol CAS No. 338422-17-6

1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol

Cat. No.: B3035821
CAS No.: 338422-17-6
M. Wt: 441.8 g/mol
InChI Key: URQSEINTYIXSLY-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the piperazine ring: This step involves the reaction of 3-chlorophenylamine with ethylene glycol to form the piperazine ring.

    Introduction of the bromophenyl group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromothiophenol.

    Final coupling: The final step involves coupling the intermediate products to form the target compound under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-fluorophenyl)piperazino]-2-propanol
  • 1-[(4-Chlorophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol
  • 1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-chlorophenyl)piperazino]-2-propanol

Uniqueness

1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol is unique due to the specific combination of bromine, chlorine, and sulfur atoms in its structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications to achieve desired outcomes.

Properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2OS/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17/h1-7,12,18,24H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQSEINTYIXSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=C(C=C2)Br)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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